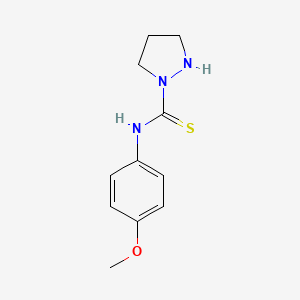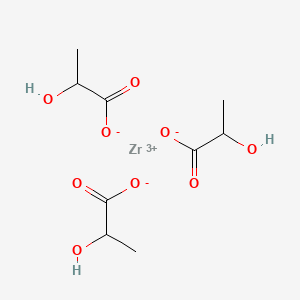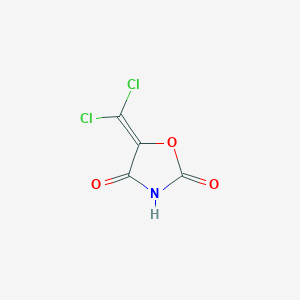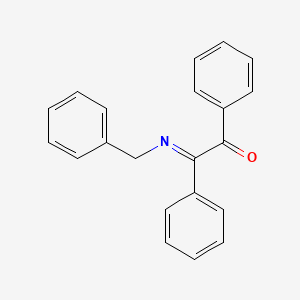
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C17H13BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenylethyl group attached to the isoquinolinium core. It has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
The synthesis of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of isoquinoline with appropriate reagents to introduce the chloro and phenylethyl groups. One common method involves the reaction of isoquinoline with 1-chloro-2-oxo-2-phenylethyl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. Major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
科学的研究の応用
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study their properties.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in developing new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The chloro and phenylethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide can be compared with other isoquinoline derivatives such as:
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, chloride
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, iodide
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, fluoride
These compounds share a similar core structure but differ in the halogen attached to the isoquinolinium ring. The differences in halogen atoms can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of chloro and phenylethyl groups, which confer distinct properties and applications.
特性
CAS番号 |
66088-68-4 |
|---|---|
分子式 |
C17H13BrClNO |
分子量 |
362.6 g/mol |
IUPAC名 |
2-(1-chloroisoquinolin-2-ium-2-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-17-15-9-5-4-6-13(15)10-11-19(17)12-16(20)14-7-2-1-3-8-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChIキー |
UEHSORVHBFAREJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(C3=CC=CC=C3C=C2)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)

![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)


![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)



